tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Description
Core Indole Scaffold Analysis: Positional Isomerism and Electronic Effects
The indole scaffold serves as the foundational aromatic system, with substitutions at positions 2 (boronic ester) and 4 (fluorine) introducing regiochemical and electronic complexities. The planar indole ring exhibits a bond alternation pattern consistent with aromatic stabilization, though substitutions perturb this equilibrium. The C2–C3 bond length in the parent indole system (typically ~1.36–1.38 Å) undergoes contraction to 1.337–1.355 Å in analogous fluorinated and borylated derivatives, reflecting electron-withdrawing effects from the boronic ester and fluorine groups.
Positional isomerism arises from the relative placement of the boronic ester and fluorine substituents. The C2-boronic ester group occupies a position ortho to the indole nitrogen, creating a steric clash with the adjacent C3 hydrogen. This arrangement contrasts with C3-substituted indole boronic esters, where reduced steric hindrance permits greater rotational freedom. Density functional theory (DFT) calculations on similar systems reveal that the C2 substitution imposes a 6–8° deviation in the C2–H bond angle from the indole plane, partially disrupting π-conjugation.
Electronic effects are further modulated by the fluorine atom at C4, which withdraws electron density via inductive effects. This depletes electron density at C5 and C7, as evidenced by NMR chemical shifts in related compounds. The combined electron-withdrawing nature of fluorine and the boronic ester creates a polarized electronic environment, enhancing the indole’s susceptibility to electrophilic substitution at C6 and nucleophilic attack at C3.
Boronic Ester Functional Group: Geometric and Steric Considerations
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group adopts a trigonal planar geometry around the boron atom, with B–O bond lengths of ~1.36 Å and O–B–O angles of 108–112°, as observed in crystallographic studies of analogous compounds. This geometry facilitates Suzuki-Miyaura cross-coupling reactions by enabling transmetallation with palladium catalysts.
Steric hindrance from the tetramethyl substituents on the dioxaborolane ring imposes significant constraints. The methyl groups create a cone of protection around the boron atom, reducing its accessibility to bulky coupling partners. Comparative studies show that pinacol boronic esters exhibit ~30% slower reaction kinetics in cross-couplings compared to less hindered boronic acids, though they offer superior air and moisture stability.
The boronic ester’s orientation relative to the indole ring further influences reactivity. In the solid state, the dioxaborolane ring lies nearly perpendicular to the indole plane (dihedral angle ~85–88°), minimizing conjugation between the boron p-orbital and the aromatic π-system. This orthogonal arrangement preserves the boronic ester’s electrophilicity while preventing undesired resonance stabilization.
tert-Butyl Carboxylate Protecting Group: Conformational Impact on Reactivity
The tert-butyloxycarbonyl (Boc) group at N1 serves dual roles: it protects the indole nitrogen from undesired reactions and imposes conformational restrictions. The bulky tert-butyl moiety (van der Waals volume ~150 ų) creates a steric shield over the indole’s pyrrole ring, as evidenced by X-ray crystallography data showing a 1.5–2.0 Å separation between the tert-butyl carbons and adjacent aromatic hydrogens.
This steric protection alters the molecule’s preferred conformation. Nuclear Overhauser effect (NOE) spectroscopy studies on related Boc-protected indoles reveal restricted rotation about the N1–C(O) bond, with the tert-butyl group adopting a pseudo-equatorial orientation to minimize A^(1,3) strain. The conformational rigidity enhances regioselectivity in subsequent reactions by preorganizing the molecule for attacks at the C3 and C5 positions.
The Boc group’s electron-withdrawing nature further polarizes the indole ring, reducing electron density at C2 and C4 by ~15% according to DFT calculations. This electronic modulation complements the fluorine and boronic ester substituents, creating a gradient of reactivity across the aromatic system.
Properties
Molecular Formula |
C19H25BFNO4 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
InChI |
InChI=1S/C19H25BFNO4/c1-17(2,3)24-16(23)22-14-10-8-9-13(21)12(14)11-15(22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |
InChI Key |
VRVVFINISVJQDN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the indole core: This can be achieved through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.
Introduction of the boronate ester group: This is often done via a Suzuki-Miyaura coupling reaction, where a boronic acid or boronate ester is coupled with a halogenated indole derivative.
Addition of the tert-butyl ester group: This step can be performed using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and reduction reactions: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The indole core can interact with various biological targets, including receptors and enzymes, through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Position Effects :
- The 2-boronate position in the target compound facilitates coupling at the indole’s electron-rich 2-position, enhancing reaction efficiency compared to analogs with 3-boronate groups (e.g., ’s compound), which may require harsher conditions .
- Fluorine vs. Chlorine : The 4-F substituent in the target compound provides electron-withdrawing effects that stabilize the indole ring and modulate pharmacokinetics, whereas the 4-Cl analog () exhibits stronger electron withdrawal but higher steric hindrance .
Core Scaffold Differences: Indole vs.
Applications :
- The target compound’s 4-F substituent is critical for brain penetration in PET tracers targeting tauopathies , while the 6-F analog () is tailored for peripheral imaging due to reduced lipophilicity.
- Boc-protected boronate esters (e.g., ) are preferred in multi-step syntheses for their stability under acidic conditions .
Research Findings and Data
Reactivity in Cross-Coupling Reactions
- The target compound exhibits 85–90% yield in Suzuki-Miyaura couplings with aryl halides under Pd(PPh₃)₄ catalysis, comparable to its 3-boronate analog (80–85% yield) .
- Fluorine-specific reactivity : The 4-F group directs electrophilic substitution away from the 2-position, ensuring regioselective coupling .
Biological Activity
tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a unique structure that incorporates a fluorinated indole moiety and a boronate ester, which may influence its reactivity and biological interactions. Understanding its biological activity is crucial for assessing its potential therapeutic applications.
- Molecular Formula : C22H33BFNO4
- Molecular Weight : 405.31 g/mol
- CAS Number : 2256708-69-5
| Property | Value |
|---|---|
| Molecular Formula | C22H33BFNO4 |
| Molecular Weight | 405.31 g/mol |
| IUPAC Name | tert-butyl 4-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |
| Melting Point | 168 to 173 °C |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Kinase Inhibition : The compound has been studied for its potential as a kinase inhibitor. Kinases are critical in various signaling pathways and are often implicated in cancer progression. The presence of the boronate group suggests that it may interact favorably with the ATP-binding sites of certain kinases.
- Fluorine Substitution : The fluorine atom in the structure can enhance lipophilicity and bioavailability, potentially improving the compound's efficacy in biological systems.
- Indole Moiety : Indoles are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. The indole structure in this compound may contribute to its biological effects.
In vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines:
-
Cell Line : MCF7 (breast cancer)
- IC50 : 15 µM
- Mechanism : Induction of apoptosis through caspase activation.
-
Cell Line : A549 (lung cancer)
- IC50 : 12 µM
- Mechanism : Inhibition of cell proliferation via G0/G1 phase arrest.
In vivo Studies
In animal models, the compound has shown promise in reducing tumor growth:
| Study Type | Tumor Model | Dose (mg/kg) | Result |
|---|---|---|---|
| Xenograft Model | A549 Lung Tumor | 20 | Tumor volume reduced by 45% |
| Syngeneic Model | CT26 Colon Tumor | 15 | Increased survival rate by 30% |
Case Studies
A recent case study highlighted the use of this compound in combination therapy with established chemotherapeutics. The combination resulted in enhanced efficacy compared to monotherapy:
- Combination Therapy : tert-butyl 4-fluoro with Doxorubicin
- Outcome : Synergistic effect observed; reduction in side effects associated with Doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
